2-Cyclopropyl-6-methylphenol
Description
General Overview of Substituted Phenols in Chemical Research
Substituted phenols are a cornerstone of modern chemical research, serving as indispensable building blocks and versatile intermediates in the synthesis of a wide array of more complex molecules. oregonstate.edunih.gov These aromatic alcohols, characterized by a hydroxyl group attached to a benzene (B151609) ring bearing additional functional groups, are pivotal in fields ranging from pharmaceuticals and agrochemicals to polymer science and materials chemistry. oregonstate.edunih.gov The nature, position, and number of substituents on the phenolic ring profoundly influence the molecule's physicochemical properties, such as acidity, reactivity, and biological activity. researchgate.netvanderbilt.edu
The synthetic utility of substituted phenols is vast. They are key precursors in the production of pharmaceuticals, natural products, and other fine chemicals. nih.govacs.org Traditional methods for their synthesis include nucleophilic aromatic substitution, Friedel-Crafts alkylation, and the oxidation of corresponding aromatic hydrocarbons. nih.govmdpi.comorgsyn.org More contemporary methods focus on achieving greater regiochemical control and employing greener reaction conditions, such as palladium-catalyzed cross-coupling reactions and the ipso-hydroxylation of arylboronic acids. nih.govacs.org Beyond their role as synthetic intermediates, substituted phenols themselves can exhibit significant biological properties, including antioxidant, antimicrobial, and herbicidal activities, making them direct subjects of investigation in medicinal and agricultural science. kg.ac.rsnih.gov
Academic Significance of Cyclopropyl (B3062369) and Methyl Substituents on Phenolic Scaffolds
The specific combination of cyclopropyl and methyl groups at the ortho-positions of a phenol (B47542) molecule, as seen in 2-Cyclopropyl-6-methylphenol, imparts a unique set of steric and electronic characteristics that are of significant academic interest.
The methyl group is a simple alkyl substituent that primarily acts as a weak electron-donating group through an inductive effect. vanderbilt.edu When attached to the phenolic ring, it can subtly influence the acidity and reactivity of the phenol. vanderbilt.edulibretexts.org The presence of alkyl groups at the ortho-position can also provide steric hindrance around the hydroxyl group and the adjacent ring positions, which can direct the course of subsequent chemical reactions. researchgate.net
The cyclopropyl group , on the other hand, is a particularly noteworthy substituent in contemporary chemical research, especially in medicinal chemistry. acs.org Its three-membered ring structure possesses significant angle strain, leading to unique electronic properties. The C-C bonds have enhanced π-character, and the C-H bonds are shorter and stronger than those in acyclic alkanes. acs.org In drug discovery, the cyclopropyl moiety is often used to:
Enhance metabolic stability: The group can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. acs.org
Increase potency and modulate lipophilicity: It can serve as a rigid scaffold to orient other functional groups for optimal interaction with biological targets. acs.org
Provide conformational constraint: Its rigid nature can lock a molecule into a specific, biologically active conformation. acs.org
When combined on a phenolic scaffold, the ortho-methyl and ortho-cyclopropyl groups create a sterically hindered environment around the phenolic hydroxyl group. This steric crowding can influence the phenol's reactivity in electrophilic aromatic substitution and O-alkylation reactions. pharmaxchange.infogoogle.com The electron-donating nature of the methyl group, coupled with the unique electronic properties of the cyclopropyl ring, modulates the electron density of the aromatic system, thereby affecting its interaction with other reagents and biological targets. researchgate.netvanderbilt.edu
Research Trajectory of this compound within Contemporary Organic Chemistry
The research trajectory of this compound appears to be primarily driven by its utility as a specialized building block in applied chemistry, particularly in the agrochemical sector. While it may not be a widely studied compound in fundamental academic research, its appearance in patent literature highlights its importance as a key intermediate in the synthesis of more complex, biologically active molecules.
Patents have disclosed the use of this compound in the preparation of novel herbicidal compositions. mdpi.com In these applications, the phenol is typically a precursor to a larger molecule where the phenolic oxygen is derivatized to form an ether linkage with a heterocyclic system, such as a pyridazine (B1198779) derivative. mdpi.com The final compounds are designed to have potent and long-lasting herbicidal effects against a broad spectrum of weeds in various crops. mdpi.comgoogle.com The inclusion of the 2-cyclopropyl-6-methylphenyl moiety is a deliberate design choice, likely intended to confer specific properties such as enhanced efficacy, favorable metabolic stability in plants, or optimal interaction with the herbicidal target protein. acs.orgresearchgate.net
The synthesis and characterization of this compound itself are prerequisites for its use as an intermediate. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), is available, confirming its structure and purity for synthetic applications. rsc.org While detailed mechanistic studies or explorations of this specific phenol in other areas of organic synthesis are not extensively documented in peer-reviewed journals, its role as a crucial component in the development of proprietary agricultural products defines its current position in contemporary chemistry.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 499236-68-9 | nih.gov |
| Molecular Formula | C₁₀H₁₂O | nih.gov |
| Molecular Weight | 148.20 g/mol | nih.gov |
| XLogP3 | 2.8 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 148.088815002 Da | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.gov |
| Boiling Point (Predicted) | 186.6 ± 9.0 °C | |
| Density (Predicted) | 1.121 ± 0.06 g/cm³ |
Spectroscopic Data: ¹H NMR of a Derivative
The following data is for 2-cyclopropyl-6-((dimethylamino)methyl)phenol, a derivative of the title compound, illustrating the chemical shifts of the core structure's protons.
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| 6.79 | dd | 9.4, 6.7 | 1H | Aromatic CH |
| 6.74 – 6.67 | m | - | 2H | Aromatic CH |
| 3.66 | s | - | 2H | CH₂-N |
| 2.32 | d | 32.5 | 6H | N(CH₃)₂ |
| 2.20 | m | - | 1H | Cyclopropyl CH |
| 0.98 – 0.82 | m | - | 2H | Cyclopropyl CH₂ |
| 0.68 | m | - | 2H | Cyclopropyl CH₂ |
| Source: The Royal Society of Chemistry rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-6-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-9(10(7)11)8-5-6-8/h2-4,8,11H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKVXNVZPBESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Cyclopropyl 6 Methylphenol and Its Derivatives
Established Synthetic Routes
Established synthetic routes for 2-cyclopropyl-6-methylphenol often involve classical organic reactions, focusing on efficiency and yield optimization.
Friedel-Crafts Alkylation Approaches for Phenolic Precursors
A primary method for synthesizing derivatives of this compound is through Friedel-Crafts alkylation of a phenolic precursor. nih.gov This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride. nih.govrsc.org For instance, a phenolic starting material can be reacted with a cyclopropyl-containing alkylating agent to introduce the cyclopropyl (B3062369) group onto the aromatic ring. The efficiency of this reaction is often evaluated by optimizing parameters like the choice of catalyst, solvent, and reaction temperature to achieve high yields and purity. Intramolecular Friedel-Crafts reactions are particularly useful for creating polycyclic compounds. masterorganicchemistry.com
Table 1: Key Parameters in Friedel-Crafts Alkylation for Phenolic Precursors
| Parameter | Description | Impact on Synthesis |
| Catalyst | Lewis acids like AlCl₃ or FeCl₃ are commonly used to activate the alkylating agent. nih.gov | Catalyst choice affects reaction rate and can influence the position of alkylation on the phenol (B47542) ring. |
| Solvent | Solvents can range from polar to non-polar. | The solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting yield. |
| Temperature | Reaction temperatures are optimized to balance reaction rate and selectivity. | Temperature gradients are often studied to find the optimal conditions for the desired product formation. |
| Purity Analysis | Techniques like HPLC or GC-MS are used to assess the purity of the final product. | Ensures the quality and identity of the synthesized this compound. |
Cyclopropane (B1198618) Ring Functionalization Strategies
Another key strategy involves the functionalization of a pre-existing cyclopropane ring. Cyclopropanes are versatile building blocks in organic synthesis. researchgate.net The reactivity of the cyclopropane ring can be influenced by the presence of electron-donating or electron-withdrawing substituents. thieme-connect.com For instance, a molecule already containing a cyclopropyl group can undergo reactions to introduce the phenolic hydroxyl group and the methyl group. This might involve a sequence of reactions, such as oxidation or reduction, to achieve the final this compound structure. The ring opening of donor-acceptor cyclopropanes (DACs) is a modern approach, where the cyclopropane ring is opened to form reactive intermediates that can then be further functionalized. rsc.org
Nucleophilic Substitution Reactions in Phenol Synthesis
Nucleophilic substitution is a fundamental reaction type that can be employed in the synthesis of this compound and its derivatives. smolecule.com A common approach involves the reaction of a phenoxide, generated from a phenol by treatment with a base, with a cyclopropyl-containing electrophile like cyclopropylmethyl bromide. smolecule.com This reaction, often carried out under reflux conditions with a base such as potassium carbonate, results in the formation of a C-O or C-C bond, attaching the cyclopropyl moiety to the phenolic structure. smolecule.com The efficiency of these reactions is influenced by the nature of the leaving group on the electrophile and the nucleophilicity of the phenoxide.
Industrial Production Methodologies and Efficiency Assessments
On an industrial scale, the synthesis of phenolic compounds often employs optimized and efficient methodologies to ensure high yields and purity. smolecule.com Techniques such as continuous flow reactors may be used to enhance production efficiency. smolecule.com Purification methods like distillation and crystallization are crucial for obtaining the final product at the required purity. smolecule.com Efficiency in industrial production is assessed not only by chemical yield but also by factors such as process safety, cost-effectiveness, and waste minimization.
Advanced Synthetic Techniques
Modern synthetic chemistry offers more sophisticated methods for the preparation of complex molecules like this compound, often utilizing metal catalysts to achieve high selectivity and efficiency.
Metal-Mediated Transformations in Synthesis
Transition metal-catalyzed reactions are powerful tools in organic synthesis. For the synthesis of substituted phenols, copper-catalyzed dehydrogenation strategies have been reported to create meta-functionalized phenols from carbonyl-substituted cyclohexanes. researchgate.net Palladium-catalyzed cross-coupling reactions are also widely used. For example, a palladium catalyst can facilitate the coupling of an aryl halide or triflate with a cyclopropylboronic acid derivative (Suzuki coupling) or a cyclopropyl-organotin reagent (Stille coupling) to form the C-C bond between the aromatic ring and the cyclopropyl group. These metal-mediated methods often offer high functional group tolerance and can be performed under mild reaction conditions. Bismuth(V)-mediated arylation has also been explored for the synthesis of 2-arylphenols from guaiacols. acs.org
Asymmetric Synthesis Approaches
The generation of specific enantiomers of chiral cyclopropane-containing molecules, including derivatives of this compound, is a significant objective in modern synthetic chemistry. Asymmetric synthesis aims to produce a single stereoisomer, which is often crucial for biological applications. Strategies to achieve this involve the use of chiral auxiliaries, catalysts, or substrates.
A common strategy involves a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction, which can be employed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org This method leverages chiral auxiliaries to direct the stereochemical outcome of the cyclopropanation step. rsc.org Another approach is the asymmetric ring-opening/cyclization/retro-Mannich reaction of cyclopropyl ketones with aryl 1,2-diamines. nih.gov This reaction, facilitated by a chiral N,N'-dioxide/Sc(III) catalyst system, yields benzimidazoles with chiral side chains in high yield and excellent enantioselectivity. nih.gov
For the direct synthesis of chiral amino acid derivatives, a method using a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base has been developed. mdpi.com This complex is then alkylated, and subsequent disassembly allows for the recovery of the chiral auxiliary and the desired enantiomerically pure amino acid. mdpi.com While not applied directly to this compound, these methodologies, including the asymmetric hydrogenation of pyridinium (B92312) salts using iridium(I) catalysts with P,N-ligands, illustrate the core principles that can be adapted for the asymmetric synthesis of complex cyclopropane derivatives. mdpi.com
Optimization of Synthetic Pathways
Optimizing a synthetic route is essential for making a process more efficient, cost-effective, and scalable. This involves a systematic investigation of reaction parameters to maximize product yield and purity.
Yield Optimization Strategies
The primary goal of yield optimization is to maximize the conversion of starting materials into the desired product, this compound. Key strategies include adjusting the stoichiometry of reactants and the catalyst loading. For example, in the rhodium-catalyzed synthesis of cyclopropenium cations, using a 2.0 equivalent of the alkyne starting material relative to the diazo reagent was found to be optimal. acs.org However, for less reactive substrates, increasing the catalyst loading (e.g., from 1 mol% to 2 mol%) and reducing the alkyne equivalent (to 1.5) was necessary to achieve a good yield. acs.org
Reaction time and temperature are also critical variables. A common approach is to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and to quench the reaction once the starting material is consumed to prevent the formation of degradation products. rsc.org
Table 1: Illustrative Yield Optimization for a Cyclopropene (B1174273) Synthesis
| Entry | Deviation from Standard Conditions | Yield (%) | Reference |
| 1 | Rh₂(esp)₂ catalyst (Standard) | 94 | acs.org |
| 2 | Rh₂(OPiv)₄ catalyst | 93 | acs.org |
| 3 | Rh₂(OAc)₄ catalyst | 4 | acs.org |
| 4 | Reaction at –50 °C | 81 | acs.org |
| 5 | Increased catalyst loading (2 mol%) | 60 (for specific substrate) | acs.org |
This table is based on data for the synthesis of a cyclopropene derivative, illustrating general principles of yield optimization applicable to cyclopropane synthesis. acs.org
Catalyst Selection and Screening (e.g., AlCl₃, Pd/Cu systems)
The choice of catalyst is arguably one of the most critical factors in the synthesis of this compound. The primary synthetic route often involves a Friedel-Crafts alkylation, for which Lewis acids like aluminum chloride (AlCl₃) are common catalysts. ru.nl Screening different catalysts is a standard optimization procedure.
For more complex transformations involving cyclopropane rings, transition metal catalysts are indispensable. Rhodium catalysts, particularly sterically demanding ones like Rh₂(esp)₂, have proven highly effective in cyclopropenation reactions, providing excellent yields where other catalysts like Rh₂(OAc)₄ are nearly inactive. acs.org
Palladium/Copper (Pd/Cu) co-catalytic systems are also powerful tools. For instance, an oxidative Pd(II)/Cu(II) catalyzed carbonylation of (o-aminoarylmethylidene)cyclopropanes has been developed to synthesize furoquinolines. colab.ws In this system, the palladium catalyst facilitates the key C-C bond formations, while the copper co-catalyst serves to re-oxidize the palladium, allowing it to re-enter the catalytic cycle. colab.ws Similarly, copper-based catalysts, such as a core-shell Fe₃O₄@Cu₂O system, have been developed for the synthesis of donor-acceptor cyclopropanes, highlighting copper's versatility in these transformations. researchgate.net The ability of copper to access multiple oxidation states (Cu⁰, Cu¹, Cu¹¹, Cu¹¹¹) makes it a rich and versatile catalyst for a wide array of organic reactions. scispace.com
Table 2: Catalyst Screening for a Rhodium-Catalyzed Cyclopropenation
| Entry | Catalyst | Yield (%) | Reference |
| 1 | Rh₂(esp)₂ | 94 | acs.org |
| 2 | Rh₂(OPiv)₄ | 93 | acs.org |
| 3 | Rh₂(OAc)₄ | 4 | acs.org |
| 4 | Rh₂(TFA)₄ | 0 | acs.org |
This table demonstrates the profound impact of ligand environment on the rhodium catalyst's efficiency in a model reaction. acs.org
Chemical Reactivity and Transformation Studies of 2 Cyclopropyl 6 Methylphenol
Oxidation Reactions of the Phenolic Moiety
The phenolic hydroxyl group of 2-cyclopropyl-6-methylphenol is susceptible to oxidation, leading to the formation of various oxidized species, most notably quinone derivatives.
Formation of Quinone Derivatives
The oxidation of this compound can yield quinone structures. khanacademy.org The primary product expected from the oxidation of this compound is 2-cyclopropyl-6-methyl-p-benzoquinone. This transformation involves the conversion of the hydroxyl group and the hydrogen atom at the para position to carbonyl groups, resulting in a cyclic diketone. The formation of such quinones is a common reaction for phenols, particularly those with substituents that can stabilize the resulting structure. mdpi.comresearchgate.net
Oxidizing Agents and Reaction Conditions (e.g., Potassium Permanganate (B83412), Chromium Trioxide)
Various oxidizing agents can be employed to effect the transformation of this compound to its corresponding quinone. The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the reaction.
Potassium Permanganate (KMnO₄): A powerful oxidizing agent, potassium permanganate can oxidize 2,6-disubstituted phenols. khanacademy.org The reaction is typically carried out in a suitable solvent system, and the conditions, such as temperature and pH, are critical for achieving the desired product. rsc.orgresearchgate.net
Chromium Trioxide (CrO₃): Chromium trioxide-based reagents, such as the Jones reagent (a solution of CrO₃ in aqueous sulfuric acid and acetone), are also effective for the oxidation of phenols to quinones. researchgate.netwikipedia.orgyoutube.com These reactions are generally performed under acidic conditions.
| Oxidizing Agent | Typical Reaction Conditions | Product |
| Potassium Permanganate (KMnO₄) | Aqueous or organic solvent, controlled temperature and pH | 2-Cyclopropyl-6-methyl-p-benzoquinone |
| Chromium Trioxide (CrO₃) | Acidic medium (e.g., aqueous sulfuric acid/acetone) | 2-Cyclopropyl-6-methyl-p-benzoquinone |
Reduction Reactions of the Phenolic Scaffold
The aromatic ring of this compound can undergo reduction to yield cyclopropylmethylcyclohexanol derivatives. This transformation typically involves the saturation of the benzene (B151609) ring.
Formation of Cyclopropylmethylphenol Derivatives
The reduction of this compound primarily leads to the formation of 2-cyclopropyl-6-methylcyclohexanol. In this reaction, the aromatic ring is hydrogenated to a cyclohexane (B81311) ring, while the hydroxyl group remains intact. Depending on the reducing agent and conditions, a mixture of stereoisomers of the product may be obtained.
Reducing Agents and Reaction Conditions (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
The reduction of the phenolic ring requires potent reducing agents capable of hydrogenating aromatic systems.
Sodium Borohydride (NaBH₄): While sodium borohydride is generally used for the reduction of aldehydes and ketones, it is not typically strong enough to reduce an isolated aromatic ring under standard conditions. researchgate.netnih.gov However, its reactivity can be enhanced in the presence of certain catalysts or under specific conditions.
Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a more powerful reducing agent than sodium borohydride but it also does not typically reduce aromatic rings. nih.gov
Catalytic Hydrogenation: The most common method for the reduction of aromatic rings is catalytic hydrogenation. This involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or rhodium (Rh). researchgate.netresearchgate.netosti.govyoutube.compressbooks.pub The reaction is usually carried out under pressure and at elevated temperatures.
| Reducing Agent/Method | Typical Reaction Conditions | Product |
| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Hydrogen gas pressure, elevated temperature, suitable solvent | 2-Cyclopropyl-6-methylcyclohexanol |
Electrophilic Aromatic Substitution Reactions
The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and alkyl groups. These substituents direct incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. rsc.orgyoutube.comkhanacademy.org However, since the ortho positions are sterically hindered by the cyclopropyl (B3062369) and methyl groups, substitution is most likely to occur at the para position (C4) and the available ortho position (C4 relative to the methyl group and C6 relative to the cyclopropyl group).
Given the directing effects of the hydroxyl and methyl groups, electrophilic substitution is expected to occur predominantly at the para-position to the hydroxyl group.
Halogenation: Bromination of phenols can be readily achieved using bromine in a suitable solvent. nih.govnih.govgoogle.comcore.ac.uk For a sterically hindered phenol (B47542) like this compound, the reaction would likely yield 4-bromo-2-cyclopropyl-6-methylphenol.
Nitration: Nitration can be accomplished using a mixture of nitric acid and sulfuric acid. researchgate.netorganic-chemistry.org The reaction with this compound would be expected to produce 2-cyclopropyl-6-methyl-4-nitrophenol. The conditions for the nitration of substituted phenols can vary, with milder conditions often being sufficient compared to those required for benzene. researchgate.netpearson.com
Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (H₂SO₄/SO₃). This reaction would likely lead to the formation of 4-hydroxy-3-cyclopropyl-5-methylbenzenesulfonic acid.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important electrophilic aromatic substitution reactions. google.com However, the presence of the strongly activating and potentially coordinating hydroxyl group can lead to complications, such as O-acylation or complexation with the Lewis acid catalyst. khanacademy.org Therefore, the phenolic hydroxyl group may need to be protected prior to carrying out a Friedel-Crafts reaction.
| Reaction | Reagent | Expected Major Product |
| Bromination | Br₂ | 4-Bromo-2-cyclopropyl-6-methylphenol |
| Nitration | HNO₃/H₂SO₄ | 2-Cyclopropyl-6-methyl-4-nitrophenol |
| Sulfonation | H₂SO₄/SO₃ | 4-Hydroxy-3-cyclopropyl-5-methylbenzenesulfonic acid |
Halogenation Studies
Halogenation of this compound, an electrophilic aromatic substitution, is anticipated to occur at the positions on the benzene ring activated by the hydroxyl, methyl, and cyclopropyl substituents. The hydroxyl group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. In this compound, the positions ortho to the hydroxyl group are substituted with cyclopropyl and methyl groups. The remaining unsubstituted position is para to the hydroxyl group, making it a likely site for halogenation.
The general mechanism for electrophilic halogenation of a phenol involves the attack of the electron-rich aromatic ring on the halogen (e.g., Br₂), often activated by a Lewis acid catalyst. This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.com The aromaticity is then restored by the loss of a proton from the site of substitution. byjus.com
While specific studies on the halogenation of this compound are not extensively detailed in publicly available literature, patents related to herbicidal compositions list halogenated derivatives of the compound. google.com For instance, chloro- and bromo-substituted versions are mentioned, indicating that such transformations are synthetically accessible. google.com The bromination of structurally related phenols, such as 2,4-dimethylphenol, proceeds initially at the position para to the hydroxyl group to yield 6-bromo-2,4-dimethylphenol. rsc.org This suggests a similar regioselectivity for this compound.
Table 1: Potential Halogenation Products of this compound
| Reactant | Reagent | Potential Product |
|---|---|---|
| This compound | Br₂ | 4-Bromo-2-cyclopropyl-6-methylphenol |
Nitration Studies
Nitration is another fundamental electrophilic aromatic substitution reaction. Studies on phenylcyclopropane have shown that the cyclopropyl group is a strong ortho, para-directing substituent. acs.org The nitration of phenylcyclopropane with acetyl nitrate (B79036) yields a mixture of ortho- and para-nitro-substituted products. acs.org This directing effect is attributed to the ability of the cyclopropane (B1198618) ring to stabilize the adjacent carbocationic intermediate through its unique electronic properties, which have some characteristics of a double bond.
For this compound, the directing effects of the hydroxyl, methyl, and cyclopropyl groups would combine to strongly favor nitration at the 4-position (para to the hydroxyl group). The reaction typically employs a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile.
The mechanism involves the attack of the π-electron system of the phenol ring on the nitronium ion, forming a sigma complex. byjus.com Subsequent deprotonation restores the aromatic system, yielding the nitrated phenol. Given the activating nature of all three substituents on the ring, the reaction is expected to proceed under relatively mild conditions.
Functionalization of the Cyclopropyl Moiety
The cyclopropyl group itself is a site of potential chemical transformation, owing to the inherent ring strain of the three-membered ring.
C(sp³)–H Functionalization Strategies
Direct functionalization of the C(sp³)–H bonds of a cyclopropane ring is a modern synthetic strategy that avoids the need for pre-installed functional groups. While specific research on the C–H functionalization of this compound is limited, the field of C–H activation provides general principles. These reactions often involve transition metal catalysts that can insert into a C–H bond, creating a metal-carbon bond that can then be further functionalized.
Deconstruction-Reconstruction Strategies for Cyclopropanes
Donor-acceptor cyclopropanes, which possess an electron-donating group and an electron-withdrawing group on the cyclopropane ring, are particularly susceptible to ring-opening reactions. nih.gov These reactions can be initiated by nucleophiles, electrophiles, or thermal conditions, leading to the formation of 1,3-difunctionalized linear products. nih.gov While this compound does not fit the classic definition of a donor-acceptor cyclopropane, the aryl group can act as a donor. Installation of an acceptor group on the cyclopropane ring could facilitate such deconstruction pathways, providing a route to more complex molecules.
Regioselective Acylation and Esterification of Aryl Cyclopropanes
The synthesis of aryl cyclopropyl ketones can be achieved through methods like the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones). nih.gov This suggests that acylation could be directed to the cyclopropyl ring under certain conditions, potentially via a Friedel-Crafts acylation if the cyclopropyl ring exhibits alkene-like reactivity, or through the formation of a cyclopropyl carbanion followed by reaction with an acylating agent.
Esterification, in the context of this compound, typically refers to the reaction of the phenolic hydroxyl group. However, esterification involving the cyclopropyl moiety would require prior functionalization, for example, by introducing a hydroxyl group onto the cyclopropyl ring.
Reaction Mechanism Elucidation and Pathways
The reaction mechanisms for the transformation of this compound are generally well-understood based on fundamental organic chemistry principles.
Electrophilic aromatic substitutions, such as halogenation and nitration, proceed via the formation of a resonance-stabilized arenium ion (sigma complex). byjus.com The rate-determining step is the attack of the aromatic ring on the electrophile. The stability of the intermediate carbocation determines the regioselectivity of the reaction. For this compound, the substituents strongly favor the formation of a carbocation with the positive charge delocalized onto the carbons bearing the activating groups, leading to substitution at the 4-position.
Table 2: Intermediates in Electrophilic Substitution of this compound
| Reaction | Electrophile | Intermediate |
|---|---|---|
| Bromination | Br⁺ | Arenium ion with Br at C4 |
Reactions involving the cyclopropyl ring are more varied. Ring-opening reactions of donor-acceptor cyclopropanes are driven by the relief of ring strain and the formation of stable intermediates or products. nih.gov The specific pathway, whether it involves a nucleophilic attack leading to a carbanion or an electrophilic attack generating a carbocation, depends on the reagents and conditions employed.
Applications in Organic Synthesis and Specialty Chemical Development
Intermediate in Complex Organic Molecule Synthesis
2-Cyclopropyl-6-methylphenol serves as a crucial intermediate in the synthesis of more complex organic molecules. Its substituted phenol (B47542) structure provides a scaffold upon which chemists can build, adding further functional groups or extending the carbon skeleton. The presence of the cyclopropyl (B3062369) and methyl groups influences the regioselectivity of reactions on the aromatic ring, directing incoming electrophiles to specific positions. This control is essential in multi-step syntheses where precise molecular architecture is required.
The phenolic hydroxyl group can be readily converted into other functional groups, such as ethers and esters, providing a versatile handle for further synthetic manipulations. For instance, O-alkylation or O-acylation can be performed to introduce new side chains, which can then be modified to construct intricate molecular frameworks. The inherent reactivity of the aromatic ring also allows for electrophilic substitution reactions, further expanding the possibilities for creating diverse and complex structures.
Building Block for Specialty Chemicals
The distinct substitution pattern of this compound makes it an attractive starting material for the development of specialty chemicals. These are compounds produced for specific applications and are often characterized by their unique performance properties. The incorporation of the cyclopropyl and methyl-substituted phenol moiety can impart desirable characteristics to the final product, such as specific solubility, thermal stability, or biological activity.
For example, this compound can be a precursor in the synthesis of specialized antioxidants, where the phenolic structure is key to radical scavenging activity. The steric hindrance provided by the adjacent cyclopropyl and methyl groups can enhance the stability and efficacy of the resulting antioxidant molecule. Furthermore, its use in the synthesis of agrochemicals, such as herbicides, has been noted, where it can act synergistically with other active ingredients.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | nih.gov |
| Molecular Weight | 148.20 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
Role in Polymerization Inhibition (as a class of phenol derivatives)
Phenolic compounds, as a class, are widely recognized for their ability to inhibit unwanted polymerization of monomers during storage and transportation. This inhibitory action is crucial for preventing the spontaneous and often exothermic polymerization of reactive monomers like styrene. nih.gov The mechanism of inhibition by phenolic compounds, such as the structurally related butylated hydroxytoluene (BHT), involves the donation of a hydrogen atom from the phenolic hydroxyl group to terminate the propagating free radical chains. wikipedia.org
This process is highly effective because the resulting phenoxy radical is stabilized by resonance within the aromatic ring and by the steric hindrance provided by ortho-substituents. wikipedia.org This stabilization prevents the phenoxy radical from initiating new polymer chains. While direct studies on this compound as a polymerization inhibitor are not extensively documented in readily available literature, its structural similarity to known phenolic inhibitors suggests it would function through a similar mechanism. The electron-donating nature of the alkyl (methyl and cyclopropyl) groups on the ring can further enhance the radical-scavenging ability of the phenolic hydroxyl group. wikipedia.org
| Inhibitor Type | General Mechanism | Key Structural Feature |
| Phenolic Compounds | Hydrogen atom transfer to terminate radical chains. wikipedia.org | Sterically hindered hydroxyl group on an aromatic ring. wikipedia.org |
Development of Novel Chemical Scaffolds
A chemical scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The development of novel scaffolds is a key aspect of drug discovery and materials science, as it allows for the exploration of new chemical space and the potential discovery of molecules with unique properties.
While specific examples of novel scaffolds derived directly from this compound are not widespread in the literature, its unique combination of a cyclopropyl group, a methyl group, and a phenolic hydroxyl on an aromatic ring makes it an intriguing starting point for such endeavors. Computational and synthetic strategies are often employed to design and synthesize new molecular frameworks. For instance, a computational approach can be used to screen databases for compounds with the potential to interact with a specific biological target, leading to the identification of novel chemical scaffolds. nih.gov The distinct three-dimensional shape and electronic properties of this compound could be leveraged to design scaffolds that fit into specific protein binding pockets or self-assemble into new materials.
Computational Chemistry Investigations of 2 Cyclopropyl 6 Methylphenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for its balance of accuracy and computational cost, making it ideal for studying complex organic molecules like 2-Cyclopropyl-6-methylphenol. DFT calculations can elucidate thermodynamic features, structural parameters, and reaction mechanisms. acs.org A common functional used in such studies is B3LYP, often paired with basis sets like 6-31G(d,p), to provide reliable geometric and energetic information. acs.org
For instance, in a potential synthetic route, DFT could be used to model the key ring-closing step. The energy profile would elucidate the feasibility of the proposed mechanism and highlight any high-energy intermediates that might hinder the reaction. Computational studies on related cyclopropane (B1198618) syntheses, such as the Simmons-Smith reaction or intramolecular Wurtz reaction, have demonstrated the power of this approach in understanding stereochemical outcomes and reaction kinetics. organic-chemistry.org
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Cyclopropane Ring Closure Step
| Species | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +25.4 | +26.1 |
| Intermediate | +5.2 | +4.8 |
| Transition State 2 | +15.8 | +16.3 |
| Product | -10.1 | -9.7 |
Note: The data in this table is illustrative of typical values obtained from DFT calculations for a multi-step organic reaction and does not represent experimentally verified data for this specific reaction.
Catalysis is often essential for the efficient synthesis of complex molecules. DFT simulations are a key tool for catalyst design and optimization. By modeling the reaction in the presence of a catalyst (e.g., palladium or copper systems), researchers can understand how the catalyst interacts with the reactants and influences the transition state. The goal is to find a catalyst that provides an alternative reaction pathway with a significantly lower activation energy, thereby increasing the reaction rate and potentially improving selectivity.
Simulating the transition states for the catalytic synthesis of this compound can identify the most effective catalyst systems. For example, calculations could compare the activation barriers for a cyclopropanation reaction using different metal catalysts or ligand combinations. This computational screening process can narrow down the list of promising candidates for experimental validation, saving significant time and resources.
Table 2: Example of DFT-Calculated Activation Energies for a Catalyzed Reaction
| Catalytic System | Ligand | Activation Energy (kcal/mol) |
| Palladium (Pd) | Phosphine A | 18.5 |
| Palladium (Pd) | Phosphine B | 22.1 |
| Copper (Cu) | N-Heterocyclic Carbene | 16.2 |
| Uncatalyzed | None | 35.7 |
Note: This table provides hypothetical data to illustrate how DFT can be used to compare the effectiveness of different catalysts by calculating the energy barrier of the reaction.
Molecular Modeling and Simulation for Reactivity and Selectivity Prediction
Beyond reaction mechanisms, molecular modeling can predict the intrinsic reactivity and selectivity of this compound. Using frameworks like Conceptual DFT, global and local reactivity descriptors can be calculated to understand how the molecule will behave in different chemical environments. scielo.org.mx
Key descriptors include the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N). scielo.org.mx These values are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For instance, the electronic chemical potential indicates the tendency of electrons to escape from the system. scielo.org.mx A higher value suggests greater nucleophilic character. The analysis of these indices can predict whether the molecule will act as a nucleophile or an electrophile in a given reaction. scielo.org.mx Furthermore, local reactivity descriptors, such as Fukui functions, can pinpoint the specific atoms within the molecule that are most susceptible to electrophilic or nucleophilic attack.
Table 3: Representative Conceptual DFT Reactivity Indices
| Molecule/Fragment | HOMO (eV) | LUMO (eV) | Electronic Chemical Potential (μ, eV) | Chemical Hardness (η, eV) | Global Electrophilicity (ω, eV) | Global Nucleophilicity (N, eV) |
| This compound | -5.8 | -0.9 | -3.35 | 4.9 | 1.14 | 3.60 |
| Model Electrophile | -7.5 | -1.5 | -4.50 | 6.0 | 1.69 | 2.50 |
| Model Nucleophile | -5.0 | -0.5 | -2.75 | 4.5 | 0.84 | 4.10 |
Note: This table contains representative data based on typical values for phenolic compounds and model reactants to illustrate the application of Conceptual DFT. The values for this compound are hypothetical.
Spectroscopic Property Prediction and Interpretation
Computational methods are highly effective at predicting spectroscopic properties, which aids in the characterization and identification of this compound. DFT calculations can simulate vibrational (infrared) spectra and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.
For infrared spectroscopy, calculations can predict the frequencies and intensities of vibrational modes. A key feature for this molecule would be the O-H stretching frequency, which is sensitive to intramolecular hydrogen bonding between the hydroxyl group and the cyclopropyl (B3062369) ring. DFT studies on similar 2-substituted phenols have shown a good correlation between computed and experimental ν(O-H) frequencies. acs.org This allows for the precise assignment of experimental peaks and provides insight into the molecule's conformational preferences. The characteristic phenolic -OH stretch is typically identified around 3200 cm⁻¹.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. This is particularly useful for unambiguously assigning the signals corresponding to the cyclopropyl and methyl groups on the phenolic ring.
Table 4: Comparison of Experimental and DFT-Predicted Spectroscopic Data
| Spectroscopic Feature | Experimental Value | DFT-Calculated Value |
| IR: O-H Stretch (cm⁻¹) | ~3200 | 3215 |
| ¹H NMR: Phenolic OH (ppm) | 4.8 | 4.95 |
| ¹³C NMR: C-OH (ppm) | 152.3 | 153.1 |
| ¹³C NMR: C-CH₃ (ppm) | 18.9 | 19.2 |
Note: The experimental values are typical for this class of compound. The DFT-calculated values are illustrative and demonstrate the expected level of agreement between theory and experiment.
Spectroscopic Methodologies
Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed for unambiguous structure confirmation. columbia.edu
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups and the unique electronic nature of the cyclopropyl group.
Aromatic Protons: The three protons on the benzene (B151609) ring typically appear as a multiplet in the aromatic region.
Hydroxyl Proton: The phenolic -OH proton signal is usually a broad singlet.
Methyl Protons: The -CH₃ group gives rise to a singlet.
Cyclopropyl Protons: The protons of the cyclopropyl group show complex splitting patterns due to their diastereotopic nature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. docbrown.infochemicalbook.com
2D NMR Spectroscopy (HSQC and HMBC):
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon. columbia.edu
HMBC: This technique reveals correlations between protons and carbons that are two or three bonds apart, which is instrumental in confirming the connectivity of the molecular structure, for instance, by showing the correlation between the cyclopropyl protons and the adjacent aromatic carbon. libretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | 6.7-6.9 | m | - |
| OH | ~5.0 | s (broad) | - |
| CH₃ | ~2.2 | s | - |
| Cyclopropyl-CH | ~1.8 | m | - |
| Cyclopropyl-CH₂ | 0.6-0.9 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-OH | ~152 |
| C-CH₃ | ~125 |
| C-Cyclopropyl | ~128 |
| Aromatic CH | 118-128 |
| CH₃ | ~16 |
| Cyclopropyl-CH | ~10 |
| Cyclopropyl-CH₂ | ~7 |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound. bldpharm.com It also provides structural information through the analysis of fragmentation patterns. In a typical electron ionization (EI) mass spectrum, the molecule will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (148.20 g/mol ). nih.gov Fragmentation may involve the loss of a methyl group or cleavage of the cyclopropyl ring, providing further evidence for the proposed structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M-CH₃]⁺ |
Chromatographic Separations
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures, ensuring its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of phenolic compounds. bldpharm.comepa.gov For this compound, a reverse-phase HPLC method is typically employed. sielc.com This involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of an acid like formic or phosphoric acid to improve peak shape. sielc.com Detection is commonly achieved using a UV detector, as the phenol (B47542) ring possesses a chromophore that absorbs UV light. epa.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. bldpharm.com In this method, the compound is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components then enter the mass spectrometer for detection and identification. Derivatization may sometimes be employed to increase the volatility of phenolic compounds for GC analysis. nih.gov
Advanced Data Analysis in Analytical Chemistry
The large datasets generated by modern analytical instruments necessitate the use of advanced data analysis techniques, often referred to as chemometrics. enfsi.eu For the analysis of phenolic compounds, chemometric methods such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to data from techniques like HPLC and GC-MS. nih.govresearchgate.net These statistical tools can be used for pattern recognition, classification of samples based on their chemical profiles, and building predictive models for the concentration of the analyte. While specific chemometric studies on this compound are not widely documented, the principles are broadly applicable for quality control and in-depth characterization of this and related phenolic compounds. mdpi.com
An In-depth Analysis of this compound: Advanced Analytical Techniques
The chemical compound this compound is a substituted phenol that has garnered interest, particularly in the field of agrochemicals. Its unique structure, featuring both a cyclopropyl and a methyl group ortho to the hydroxyl group, imparts specific chemical properties that are leveraged in various applications. This article provides a focused exploration of this compound, with a particular emphasis on the advanced analytical techniques used for its characterization and quantification.
Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol nih.govIUPAC Name: this compound nih.gov
Advanced Analytical Techniques for Characterization and Quantification
Advanced Data Analysis
In the analysis of complex mixtures containing this compound and other structurally similar compounds, spectral data from techniques like chromatography and spectroscopy often exhibit overlapping peaks. Multivariate analysis techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, are powerful tools for the deconvolution of these complex datasets. arxiv.org
PCA can be employed to reduce the dimensionality of spectral data, identifying the principal components that account for the most variance within the dataset. arxiv.org This is particularly useful in the analysis of UV-Vis or infrared spectra of mixtures, where the subtle differences in the spectral features of each component can be distinguished. arxiv.org For instance, in a mixture of phenolic compounds, PCA can help to separate the spectral signatures of each component, allowing for their individual identification and semi-quantitative analysis. arxiv.org
PLS regression is a supervised chemometric method that can be used to develop predictive models. By correlating spectral data with known concentrations of this compound in a set of calibration samples, a PLS model can be built to quantify the compound in unknown mixtures. This technique is particularly advantageous when dealing with spectral data where there is a high degree of collinearity among the variables (e.g., absorbances at different wavelengths).
A hypothetical application of PLS for the quantification of this compound in a mixture is presented in the table below.
Table 1: Hypothetical PLS Model for Quantification of this compound
| Number of Latent Variables | Root Mean Square Error of Calibration (RMSEC) | Root Mean Square Error of Prediction (RMSEP) | R² (Calibration) | R² (Prediction) |
| 1 | 0.85 | 1.10 | 0.92 | 0.89 |
| 2 | 0.42 | 0.55 | 0.98 | 0.97 |
| 3 | 0.21 | 0.25 | 0.99 | 0.99 |
| 4 | 0.19 | 0.24 | 0.99 | 0.99 |
Machine learning (ML) offers a suite of powerful algorithms for the quantitative analysis of chemical mixtures. enssmal.edu.dz In the context of agrochemical formulations containing this compound, ML models can be trained to predict the concentration ratios of active ingredients based on spectroscopic data. nih.gov These models can often handle complex, non-linear relationships within the data that may not be adequately addressed by traditional linear methods. nih.gov
Algorithms such as Artificial Neural Networks (ANNs) and Support Vector Machines (SVMs) can be trained on large datasets of spectral information from known mixture compositions. nih.gov For example, an ANN can be designed to take the infrared spectrum of a herbicidal mixture as input and output the predicted concentration of this compound. mdpi.com The network learns the intricate patterns in the spectra that correlate with changes in concentration.
The development of robust ML models is particularly relevant for quality control in the manufacturing of agrochemicals, where rapid and accurate determination of component ratios is crucial. mdpi.com These models can be integrated into online monitoring systems for real-time process control.
The table below illustrates a hypothetical comparison of different machine learning models for predicting the component ratio of this compound.
Table 2: Hypothetical Performance of Machine Learning Models for Component Ratio Prediction
| Machine Learning Model | Mean Absolute Error (MAE) | R² (Cross-Validation) | Prediction Speed ( ms/sample ) |
| Partial Least Squares (PLS) | 0.52 | 0.97 | 5 |
| Support Vector Machine (SVM) | 0.45 | 0.98 | 10 |
| Artificial Neural Network (ANN) | 0.38 | 0.99 | 20 |
Environmental Behavior and Degradation Pathways of 2 Cyclopropyl 6 Methylphenol
Environmental Release and Distribution Mechanisms
2-Cyclopropyl-6-methylphenol is primarily introduced into the environment through its application as a component in herbicidal formulations. Its use in agriculture for weed control in locations such as fields, orchards, and rice paddies suggests that the primary release mechanisms are direct application to soil and vegetation henrys-law.org.
Once released, its distribution is governed by its physicochemical properties. As a substituted phenol (B47542), it can exist in different forms in the soil environment: as a dissolved species in soil water, reversibly sorbed to soil particles, or as part of more stable humic substances nih.gov. The movement of this compound between soil, water, and air is a key aspect of its environmental distribution.
Transformation and Degradation Processes in Environmental Compartments
The persistence of this compound in the environment is determined by the rate at which it is broken down by non-living (abiotic) and living (biotic) processes.
Abiotic degradation involves chemical reactions that occur without the intervention of living organisms. For phenolic compounds like this compound, key abiotic degradation pathways include photodegradation and hydrolysis.
Photodegradation: In the presence of sunlight, particularly UV radiation, phenolic compounds in water can undergo photodegradation. This process is often mediated by hydroxyl radicals (•OH), which are powerful oxidants pnas.orgnih.gov. The reaction of phenols with hydroxyl radicals can lead to the formation of various intermediates pnas.org. For instance, the photodegradation of phenol in water can yield intermediates such as hydroquinone, catechol, and benzoquinone nih.gov. The efficiency of photodegradation can be influenced by factors like pH and the presence of other substances in the water nih.govresearchgate.net.
Hydrolysis: Hydrolysis is a chemical reaction with water. While many phenolic compounds are relatively stable to hydrolysis under neutral pH conditions, the rate can be influenced by soil properties. The process of hydrolysis can be a pathway for the transformation of phenolic compounds in the soil matrix nih.gov.
Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a major pathway for the removal of phenolic compounds from soil and water nih.govresearchgate.netnih.gov.
Numerous bacterial and fungal species have been identified that can degrade phenols and their derivatives researchgate.net. The degradation process often begins with the conversion of the phenol to catechol by the enzyme phenol hydroxylase. The catechol ring is then cleaved through either the ortho- or meta-pathway, leading to intermediates that can enter the tricarboxylic acid cycle frontiersin.org. The presence of a cyclopropyl (B3062369) group may influence the degradation pathway, as seen in the microbial degradation of other cyclopropyl-containing compounds where the cyclopropylamine (B47189) moiety is released nih.gov.
The rate of biotic degradation is influenced by several environmental factors, including soil moisture, pH, temperature, organic matter content, and the presence of a microbial population adapted to the compound ucanr.edu. The degradation of herbicides can be faster in soils where they have been previously applied, due to the acclimation of the microbial community ucanr.edu.
Cross-Media Partitioning and Transport Mechanisms
Cross-media partitioning describes the movement of a chemical from one environmental compartment (e.g., soil) to another (e.g., water, air). This is largely governed by the compound's physicochemical properties.
Soil Sorption: The tendency of this compound to adsorb to soil particles is a critical factor in its mobility. For phenolic compounds, sorption is influenced by the soil's organic carbon content (foc) and pH thescipub.com. The neutral form of the phenol tends to partition into the soil's organic matter thescipub.com. The sorption of substituted phenols to soil can be a nonlinear process, meaning the distribution between soil and water is not constant with concentration researchgate.net.
Volatilization: The partitioning of a chemical from water to air is described by its Henry's Law Constant. For phenol and related compounds, this value indicates a moderate tendency to volatilize from water surfaces nih.govresearchgate.net. This suggests that this compound could be transported through the atmosphere to some extent.
The following table summarizes key physicochemical properties that influence the environmental partitioning of phenolic compounds.
| Property | Value for Phenol (as a reference) | Relevance to Environmental Fate |
| Water Solubility | 8.3 g/100 mL | Influences transport in water and bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 1.46 | Indicates potential for bioaccumulation and sorption to organic matter. |
| Henry's Law Constant | ~0.2 Pa·m³/mol | Describes partitioning between air and water. |
Note: Specific experimental values for this compound are not available in the cited literature. Values for phenol are provided for general context.
Bioaccumulation Potential from a Chemical Perspective
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is higher than in the surrounding medium. The potential for a chemical to bioaccumulate is often estimated from its octanol-water partition coefficient (LogP or LogKow).
A higher LogP value generally indicates a greater potential for a chemical to accumulate in the fatty tissues of organisms wikipedia.orgnih.gov. The calculated XLogP3 for this compound is 2.8, suggesting a moderate potential for bioaccumulation.
The bioconcentration factor (BCF) is another measure used to assess bioaccumulation, representing the ratio of the chemical's concentration in an organism to that in the water at equilibrium nih.gov. Regulatory bodies use BCF values to classify the bioaccumulative potential of substances wikipedia.org. While a specific BCF for this compound is not available, its LogP value would be a key input for models that estimate BCF.
Future Research Directions
Exploration of Novel Synthetic Routes and Catalytic Systems
The synthesis of 2-cyclopropyl-6-methylphenol and related hindered phenols presents an ongoing challenge in achieving high selectivity and efficiency. Future research could focus on developing innovative synthetic methodologies.
Rhodium-Catalyzed Reactions: Rhodium catalysts have shown promise in the ortho-alkylation of phenols. researchgate.netnih.govacs.org Research into rhodium(III)-catalyzed C-H activation and olefination could provide a direct route to ortho-alkenyl phenols, which could then be cyclopropanated. acs.org The use of oxidizing directing groups in these reactions is a particularly interesting avenue, as it can be traceless in the final product. acs.org The development of rhodium-catalyzed methods for the direct ortho-cyclopropanation of phenols would be a significant advancement.
Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. nih.govmdpi.commdpi.comchemrxiv.org Future work could explore the palladium-catalyzed cross-coupling of 2-methylphenol with a cyclopropylating agent. One-pot procedures involving enolate arylation followed by in situ alkylation, catalyzed by palladium complexes, could be adapted for the synthesis of this compound. nih.gov
Metal-Free Alkylation: To enhance the green credentials of the synthesis, metal-free ortho-selective Friedel–Crafts alkylation of phenols could be investigated. researchgate.net This approach avoids the use of expensive and potentially toxic transition metals.
Alternative Cyclopropanation Methods: Research into various cyclopropanation techniques, such as the Simmons-Smith reaction and those using diazo compounds with metal catalysis, could be applied to appropriate phenol (B47542) precursors. wikipedia.org The intramolecular cyclization of suitably functionalized phenol derivatives also presents a viable synthetic strategy. wikipedia.org
In-depth Mechanistic Studies of Under-explored Reactions
A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations.
Phenol Alkylation Mechanisms: The alkylation of phenols can proceed through different pathways, including a neutral pathway leading to O-alkylation and an ionic rearrangement mechanism for C-alkylation. researchgate.netnih.govacs.org Detailed mechanistic studies, potentially using density functional theory (DFT), could elucidate the specific pathways involved in the formation of this compound. researchgate.netnih.govacs.org Such studies can help in controlling the regioselectivity (ortho- vs. para-alkylation) and minimizing the formation of byproducts. researchgate.netnih.govacs.org
Cyclopropanation Mechanisms: The mechanism of cyclopropanation can be complex, potentially involving carbene or carbenoid intermediates. wikipedia.orgacs.org Mechanistic investigations into the cyclopropanation step of the synthesis would be valuable. For instance, studies on the reactions of nucleophilic cyclopropanes have shown that the mechanism can switch from an A-1 to an A-SE2 pathway depending on the reaction conditions. marquette.edu Understanding these subtleties is key to controlling the stereochemistry and yield of the cyclopropanation reaction.
Catalyst-Substrate Interactions: Spectroscopic and computational studies could provide insights into the interactions between the catalyst, the phenol substrate, and the alkylating or cyclopropanating agent. This knowledge can aid in the design of more efficient and selective catalysts.
Development of Advanced Analytical Techniques for Trace Analysis
The ability to detect and quantify trace amounts of this compound in various matrices is essential for environmental monitoring and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds like phenols. Future research could focus on optimizing GC-MS methods for the specific detection of this compound. This would involve selecting the appropriate column and temperature program to achieve good separation from other phenolic compounds.
High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for the analysis of phenolic compounds. mdpi.comnih.govresearchgate.netepa.gov The development of a robust HPLC method for this compound would require careful selection of the stationary phase, mobile phase composition, and detector. mdpi.comnih.govresearchgate.netepa.gov Diode array detectors (DAD) and fluorescence detectors (FLD) are commonly used for the analysis of alkylphenols. nih.gov The following table presents typical parameters for the HPLC analysis of related alkylphenols, which could serve as a starting point for method development for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Octadecylsilyl (ODS) Hypersil 5μ | Mixed-mode (C18/SCX) | Octadecyl silica (B1680970) (ODS) |
| Mobile Phase | Acetonitrile (B52724)/water (90/10) with 0.01% acetic acid | Water/methanol (B129727) (15:85, v/v) | Methanol and 0.005% acetic acid (gradient) |
| Detection | Diode Array Detector (DAD) at 278 nm | DAD at 279 nm and FLD (Ex: 220 nm, Em: 315 nm) | Not specified |
| Flow Rate | 1 mL/min | 1 mL/min | Not specified |
| LOD (DAD) | Not specified | 5 ng/mL | Not specified |
| LOQ (DAD) | Not specified | 15 ng/mL | Not specified |
| Reference | mdpi.com | nih.gov | researchgate.net |
Sample Preparation: For trace analysis in complex environmental samples, efficient extraction and pre-concentration methods are necessary. nih.govresearchgate.net Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.govresearchgate.net Future research could focus on developing and validating SPE protocols for the selective extraction of this compound from water, soil, and other environmental matrices.
Advanced Detection Methods: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) can provide very low detection limits for phenolic compounds, often in the μg/kg range. nih.gov Developing an LC-MS/MS method for this compound would enable highly sensitive and selective trace analysis. nih.gov
Comprehensive Environmental Fate Modeling and Experimental Validation
Understanding the environmental fate of this compound is crucial for assessing its potential environmental impact.
Biodegradation Studies: The biodegradation of phenolic compounds in the environment is a key removal mechanism. nih.govresearchgate.net The degradation of phenols can proceed through ortho- or meta-cleavage pathways, initiated by the conversion of phenol to catechol. frontiersin.org The presence of the cyclopropyl (B3062369) group may influence the rate and pathway of biodegradation. Laboratory studies using microbial consortia from relevant environmental compartments (e.g., soil, water) could be conducted to determine the biodegradability of this compound and identify its degradation products. The degradation of bisphenol A, which also contains a quaternary α-carbon, involves a novel pathway with ring hydroxylation and ipso substitution, which could be a relevant model for the degradation of this compound. asm.org
Photodegradation Studies: Photodegradation can be a significant transformation process for phenolic compounds in sunlit surface waters. nih.govcapes.gov.brmdpi.comacs.orgresearchgate.net Studies on the photodegradation of this compound in the presence of photosensitizers like titanium dioxide (TiO2) could be performed to assess its photochemical stability. nih.govcapes.gov.brmdpi.comacs.orgresearchgate.net The formation of intermediate products during photodegradation should also be investigated. mdpi.com
Environmental Fate Modeling: Based on experimental data on its physicochemical properties, biodegradability, and photodegradation, environmental fate models can be used to predict the distribution and persistence of this compound in different environmental compartments. These models can help to identify potential areas of accumulation and guide further experimental validation.
Expansion of Applications in Non-Biological Material Science
The hindered phenolic structure of this compound makes it a promising candidate for various applications in material science, particularly as an antioxidant. vinatiorganics.comchembroad.comnih.govpartinchem.comstabilization-technologies.comi-asem.orgacs.orgtechno-press.com
Polymer Stabilization: Hindered phenols are widely used as primary antioxidants to protect polymers such as polyethylene, polypropylene, and PVC from degradation during processing and use. vinatiorganics.comstabilization-technologies.comacs.orgperformanceadditives.us Future research could evaluate the performance of this compound as a stabilizer in these and other polymer systems. Its effectiveness could be compared with that of commercially available antioxidants. The combination of this compound with secondary antioxidants, such as phosphites or thioesters, could lead to synergistic effects. chembroad.com
Elastomer and Rubber Protection: The rubber industry relies on antioxidants to prevent the degradation of elastomers and rubber products. chembroad.comnih.govi-asem.orgtechno-press.comencyclopedia.pub The efficacy of this compound in protecting various types of rubber (e.g., natural rubber, styrene-butadiene rubber) from thermal and oxidative aging could be investigated. nih.govi-asem.orgtechno-press.comencyclopedia.pub
Adhesives and Resins: Functionalized phenols are used in the formulation of adhesives and resins. The incorporation of this compound into these materials could enhance their thermal stability and long-term performance.
The following table summarizes the potential applications of hindered phenols in various non-biological materials, which could be explored for this compound.
| Material | Application of Hindered Phenol | Potential Benefit of this compound | References |
| Polyolefins (PE, PP) | Primary antioxidant for thermal and oxidative stability. | Improved compatibility, reduced migration, enhanced long-term stability. | vinatiorganics.comstabilization-technologies.comacs.orgperformanceadditives.us |
| Polyvinyl Chloride (PVC) | Stabilizer against degradation during processing and use. | Enhanced heat and light stability. | vinatiorganics.comperformanceadditives.us |
| Styrenic Polymers (PS, ABS) | Antioxidant to prevent yellowing and degradation. | Improved color stability and mechanical properties. | vinatiorganics.comperformanceadditives.us |
| Elastomers and Rubber | Protection against aging caused by heat, oxygen, and metals. | Increased service life of rubber products. | chembroad.comnih.govi-asem.orgtechno-press.comencyclopedia.pub |
| Adhesives and Resins | Thermal stabilizer to improve performance. | Enhanced bond strength and durability at elevated temperatures. | performanceadditives.us |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Cyclopropyl-6-methylphenol, and how can their efficiency be assessed experimentally?
- Methodological Answer: Common routes involve Friedel-Crafts alkylation or cyclopropane ring functionalization of phenolic precursors. Efficiency is evaluated via yield optimization (e.g., varying catalysts like AlCl₃ for Friedel-Crafts), reaction time, and purity analysis (HPLC or GC-MS). Baseline purity is reported as 97% for standard batches . Comparative studies should include solvent selection (polar vs. non-polar) and temperature gradients to identify optimal conditions.
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer: Use NMR (¹H and ¹³C) to confirm cyclopropyl and methyl group positions on the aromatic ring. IR spectroscopy identifies phenolic -OH stretches (~3200 cm⁻¹). Purity is validated via GC-MS with internal standards or HPLC (reverse-phase C18 columns, UV detection at 270 nm). Quantify impurities using area normalization .
Q. How can researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and monitor phenol oxidation using UV-Vis spectroscopy. Include controls with antioxidants (e.g., BHT) to assess stabilization efficacy .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported bioactivity data for this compound across different assays?
- Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell line variability, solvent interference). Replicate studies using standardized protocols (e.g., ISO 10993 for cytotoxicity) and orthogonal assays (e.g., enzymatic vs. cell-based). Apply meta-analysis frameworks to reconcile data, as seen in receptor-response model comparisons .
Q. How can computational modeling optimize the catalytic synthesis of this compound while minimizing byproducts?
- Methodological Answer: Use DFT calculations to map energy profiles of cyclopropane ring formation. Simulate transition states to identify catalysts (e.g., Pd/Cu systems) that lower activation barriers. Validate predictions with microreactor experiments and inline IR monitoring for real-time byproduct detection .
Q. What methodologies ensure reproducibility in ecological toxicity studies of this compound?
- Methodological Answer: Follow OECD Guidelines 201 (algae) and 211 (Daphnia magna) for acute/chronic toxicity. Standardize test concentrations (e.g., 0.1–100 mg/L) and include solvent controls (e.g., acetone <0.1%). Use LC₅₀/EC₅₀ values with 95% confidence intervals and cross-validate with QSAR models .
Q. How do steric effects of the cyclopropyl group influence this compound’s reactivity in organometallic coupling reactions?
- Methodological Answer: Perform kinetic studies (e.g., Suzuki-Miyaura coupling) comparing substituent effects. Use X-ray crystallography to analyze metal-ligand coordination geometry. Steric hindrance parameters (e.g., A-values) can be derived from rotational barrier measurements via VT-NMR .
Q. What hybrid experimental-computational approaches resolve spectral overlap in complex mixtures containing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
